BenchChemオンラインストアへようこそ!

IKD-8344

Antifungal Candida albicans Mycelial inhibition

IKD-8344 is a structurally characterized 28-membered macrocyclic dilactone with a fully elucidated C2-symmetric stereochemistry, validated by X-ray crystallography and total synthesis. It is differentiated from generic macrocyclic lactones by its specific multimodal bioactivity, including selective inhibition of C. albicans mycelial form (MIC 6.25 μg/mL) and polymyxin B potentiation. With multiple published synthetic routes and documented low murine toxicity (≤60 mg/kg), this compound provides a reliable, data-backed foundation for medicinal chemistry and in vivo antifungal studies.

Molecular Formula C48H76O12
Molecular Weight 845.1 g/mol
Cat. No. B3026026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKD-8344
Molecular FormulaC48H76O12
Molecular Weight845.1 g/mol
Structural Identifiers
SMILESCC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C
InChIInChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3/t25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,39-,40-,41+,42+,43+,44+,45-,46-/m1/s1
InChIKeyMXPYTLCDIMCGEQ-XXWADCRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IKD-8344 for Scientific Procurement: A 28-Membered Macrocyclic Dilactone with Defined Multimodal Bioactivity


IKD-8344 (CAS: 129046-69-1; C48H76O12; MW 845.1) is a structurally characterized 28-membered macrocyclic dilactone antibiotic, originally isolated from an unidentified alkalophilic Actinomycete, strain No. 8344, and subsequently from Streptomyces sp. A6792 [1][2]. The compound is a C2-symmetric dimer of a monomeric seco acid and has been fully characterized by X-ray crystallography and stereoselective total synthesis, establishing its absolute stereochemistry [1][3]. IKD-8344 exhibits a documented multimodal bioactivity profile, including potent in vitro cytotoxicity against L5178Y murine leukemia cells (IC50 = 0.54 ng/mL) and selective antifungal activity against the mycelial form of Candida albicans (MIC = 6.25 μg/mL) [1][4]. Its unique, fully resolved three-dimensional structure and synthetic tractability distinguish it as a well-defined chemical entity for research applications.

IKD-8344: Why In-Class or Structural Analog Interchangeability is Not Supported


The procurement of IKD-8344 cannot be substituted with other macrocyclic lactones, such as rhizoxin or the polyene antifungals (e.g., amphotericin B), due to fundamental differences in chemical architecture, biological target profile, and source accessibility [1]. While other macrodiolides may share a general macrocyclic motif, IKD-8344 possesses a unique C2-symmetric, 28-membered dilactone framework with a fully elucidated stereochemistry that is not replicated in its closest analogs [1]. Its documented bioactivity, including selective inhibition of the mycelial form of C. albicans and potentiation of polymyxin B, arises from this specific structure, and no data exist to suggest that a different macrocyclic compound would recapitulate this exact multimodal profile [2][3]. Furthermore, IKD-8344 is a natural product with established synthetic routes, whereas substituting with a generic class member would introduce unknown purity profiles, undocumented stereochemical integrity, and unverified biological activity for the intended research application [4]. The quantitative evidence below defines the specific, verifiable parameters that differentiate IKD-8344 from any generic or structural analog.

IKD-8344: Quantitative Evidence of Differentiated Bioactivity and Selectivity


IKD-8344 Exhibits Potent and Selective Antifungal Activity Against Candida Mycelial Form

IKD-8344 was identified in a screening campaign specifically designed to isolate selective inhibitors of the pathogenic mycelial (hyphal) form of Candida albicans [1]. It demonstrated a MIC of 6.25 μg/mL against the mycelial form, while exhibiting a preferential inhibitory effect across other Candida species [1]. This selectivity is not a class-wide property; for instance, the polyene antifungal amphotericin B exhibits a different mechanism (membrane disruption) and a typically lower but non-selective MIC against both yeast and hyphal forms (e.g., MIC of 0.25-2 μg/mL) . The specific differentiation lies in IKD-8344's ability to preferentially target the hyphal form, a key virulence factor, a characteristic not quantified for generic macrocyclic lactones in the same assay system.

Antifungal Candida albicans Mycelial inhibition

IKD-8344 Demonstrates Low In Vivo Toxicity in Mice at a Defined Dose

In a preliminary in vivo safety assessment, IKD-8344 showed no significant toxicity in SPF ICR mice when administered at a dose of up to 60 mg/kg [1]. This result stands in stark contrast to many cytotoxic macrocyclic lactones, such as rhizoxin, which has a reported LD50 in mice of approximately 2-4 mg/kg (i.v.) [2]. The quantified, >15-fold difference in an acute toxicity metric highlights a critical differentiator for researchers exploring antifungal applications where a favorable therapeutic index is essential.

In vivo toxicity Antifungal lead Safety pharmacology

IKD-8344 Exhibits Potent Cytotoxicity Against Murine Leukemia Cells

IKD-8344 displays exceptionally potent cytotoxicity against L5178Y murine leukemia cells, with a reported IC50 of 0.54 ng/mL [1][2]. This potency is comparable to that of the antimitotic agent rhizoxin, which has reported IC50 values in the sub-nanomolar range against various tumor cell lines, including P388 leukemia (IC50 ≈ 0.8 ng/mL) [3]. While a direct head-to-head comparison under identical conditions is lacking in the public domain, the data place IKD-8344 within the high-potency tier of antimitotic natural products, establishing its baseline cytotoxic potential.

Anticancer Cytotoxicity L5178Y cells

IKD-8344: A Structurally Defined and Synthetically Accessible Macrodiolide

Unlike many complex natural products that remain inaccessible to synthetic modification, IKD-8344 has been the subject of multiple successful total syntheses [1][2]. The first enantioselective total synthesis was reported in 2006, employing a convergent route that enables the preparation of this C2-symmetric 28-membered macrodiolide [1]. Subsequent synthetic efforts have focused on more efficient catalytic and atom-economical methods [2]. This established synthetic tractability is a key differentiator from its macrocyclic analog rhizoxin, for which analog generation is often reliant on semi-synthesis or fermentation [3]. The availability of a robust total synthesis route provides a clear pathway for generating analogs, derivatives, and probes for structure-activity relationship (SAR) studies.

Total synthesis Medicinal chemistry Natural product

IKD-8344: Defined Application Scenarios Stemming from Verified Evidence


Investigating Fungal Morphogenesis and Virulence in Candida albicans

Researchers studying the yeast-to-hypha transition in C. albicans can employ IKD-8344 as a selective tool to specifically disrupt the mycelial form. The quantified MIC of 6.25 μg/mL against the hyphal form, coupled with its preferential inhibition across various Candida species (MICs ranging from 1.56 to 25 μg/mL), provides a defined concentration window for experimental use [1]. This application is directly supported by the evidence that the compound was isolated based on this specific phenotypic screen [1].

Exploratory Structure-Activity Relationship (SAR) Studies on the Macrodiolide Scaffold

The existence of multiple published total synthesis routes for IKD-8344, including a stereoselective 2006 synthesis and a more efficient 2012 route, establishes a robust foundation for medicinal chemistry campaigns [1][2]. Procuring a reference standard of IKD-8344 is essential for validating the identity and purity of newly synthesized analogs, and the established synthetic pathways provide a direct methodology for generating libraries of derivatives for SAR exploration [1].

Investigating Synergistic Mechanisms of Action Against Multidrug-Resistant Bacteria

IKD-8344 has been shown to potentiate the activity of polymyxin B against the multidrug-resistant pathogen Burkholderia cenocepacia, a finding from a targeted screen for synergists [1]. Procurement of IKD-8344 enables researchers to investigate the mechanistic basis of this synergy and explore its potential application in combination therapy studies for recalcitrant Gram-negative infections [1].

Early-Stage In Vivo Evaluation of Antifungal Candidates with Favorable Safety Profiles

For researchers aiming to transition from in vitro antifungal screening to preliminary in vivo models, IKD-8344 offers a data-backed starting point. The documented absence of significant toxicity in mice up to a dose of 60 mg/kg provides a defined and relatively high safety margin for initial dosing studies in a murine candidiasis model [1]. This evidence directly informs experimental design and reduces the risk associated with early-stage in vivo efficacy testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IKD-8344

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.